molecular formula C7H5NOS B1362437 Thieno[3,2-c]pyridin-4(5H)-one CAS No. 27685-92-3

Thieno[3,2-c]pyridin-4(5H)-one

Cat. No.: B1362437
CAS No.: 27685-92-3
M. Wt: 151.19 g/mol
InChI Key: DUPNPBCUJHMSFZ-UHFFFAOYSA-N
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Description

Thieno[3,2-c]pyridin-4(5H)-one is a heterocyclic compound that features a fused ring system combining a thiophene ring and a pyridine ring

Biochemical Analysis

Biochemical Properties

Thieno[3,2-c]pyridin-4(5H)-one plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes, including kinases and oxidoreductases. These interactions often involve the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. For instance, this compound has been shown to inhibit certain kinases, which can affect signaling pathways within the cell .

Cellular Effects

This compound influences various cellular processes, including cell signaling, gene expression, and metabolism. It has been found to modulate cell signaling pathways by interacting with key signaling molecules, leading to alterations in gene expression. This compound can also affect cellular metabolism by influencing the activity of metabolic enzymes, thereby altering the metabolic flux within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to inhibition or activation. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions can result in changes in the transcriptional activity of specific genes, thereby affecting cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can remain stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell signaling and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been found to have beneficial effects, such as modulating enzyme activity and influencing gene expression. At higher doses, this compound can exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular processes. These threshold effects highlight the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that may have different biological activities. These metabolic pathways can influence the overall efficacy and safety of this compound in biological systems .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its biological activity. For example, this compound may be transported into specific cellular compartments where it can exert its effects on target biomolecules .

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence the interactions of this compound with biomolecules and its overall biological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Thieno[3,2-c]pyridin-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiophenol with α,β-unsaturated carbonyl compounds, followed by cyclization under acidic or basic conditions. Another approach involves the use of palladium-catalyzed cross-coupling reactions to form the thieno-pyridine core.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction of this compound can lead to the formation of dihydro derivatives, which may exhibit different chemical and biological properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products:

Scientific Research Applications

Chemistry: Thieno[3,2-c]pyridin-4(5H)-one is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for the exploration of new chemical reactivity and the development of novel compounds.

Biology and Medicine: In medicinal chemistry, this compound derivatives have been investigated for their potential as anti-inflammatory, antimicrobial, and anticancer agents. Their ability to interact with various biological targets makes them promising candidates for drug development.

Industry: This compound is also explored in materials science for the development of organic semiconductors, photovoltaic materials, and other advanced materials due to its electronic properties.

Comparison with Similar Compounds

Uniqueness: Thieno[3,2-c]pyridin-4(5H)-one is unique due to its specific ring fusion and the resulting electronic properties, which make it particularly useful in both medicinal chemistry and materials science. Its versatility in undergoing various chemical reactions and forming diverse derivatives further distinguishes it from similar compounds.

Properties

IUPAC Name

5H-thieno[3,2-c]pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NOS/c9-7-5-2-4-10-6(5)1-3-8-7/h1-4H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUPNPBCUJHMSFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C2=C1SC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50302223
Record name Thieno[3,2-c]pyridin-4-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27685-92-3
Record name Thieno[3,2-c]pyridin-4(5H)-one
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Record name Thieno[3,2-c]pyridin-4-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4H,5H-thieno[3,2-c]pyridin-4-one
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Synthesis routes and methods I

Procedure details

To a solution of 3-thiophene-2-yl-acrylic acid (7.39 g, 47.9 mmol) in 200 mL of acetone is added triethylamine (4.9 g, 47.9 mmol). The resulting solution is cooled to 0° C. and ethyl chloroformate (5.7 g, 52.8 mmol) is added dropwise. After 2 h, sodium azide (4.67 g, 71.9 mmol) in 25 mL of H2O is then added. The solution is stirred for 1.5 h at 0° C. After this time, the solution is poured into 300 mL of H2O. A white precipitate forms which is collected by filtration. The resulting solid is dried over P2O5 under vacuum. The solid is suspended in 20 mL of diphenyl ether. This solution is added dropwise to a solution of tributylamine (6.9 g, 37.4 mmol) in 200 ml of diphenyl ether at 190° C. After 2 h, the solution is cooled to ambient temperatures. The solution is diluted with 1000 mL of hexanes and is cooled to 0° C. The resulting solid is collected by filtration and the solid is washed with hexanes. The title compound (3.6 g, 23.8 mmol) is obtained as a white solid.
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
7.39 g
Type
reactant
Reaction Step Two
Quantity
4.9 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
5.7 g
Type
reactant
Reaction Step Three
Quantity
4.67 g
Type
reactant
Reaction Step Four
Name
Quantity
25 mL
Type
solvent
Reaction Step Four
Quantity
6.9 g
Type
reactant
Reaction Step Five
Quantity
200 mL
Type
solvent
Reaction Step Five
[Compound]
Name
hexanes
Quantity
1000 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

The synthesis of this compound was accomplished with the same sequence of reactions as used to prepare IIIc, except that the starting material (X) is 3-thiophenecarboxaldehyde. The multiple step preparation of the positional isomer IIIc' was complicated, however, in that the Curtius-type rearrangement reaction (Example 4) gave the desired VI intermediate compound in low yield as the major product of this reaction was a sym-triazine by-product which resulted from trimerization of the isocyanate intermediate. Nonetheless, application of the reactions outlined in Scheme 1 resulted in production of the IIIc' product, which was a brown gum and was used without further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step Two
Name

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is a key synthetic route for producing substituted 2,3-dihydrothieno[3,2-c]pyridin-4(5H)-ones?

A1: A recent study [] describes an efficient one-pot synthesis method for substituted 2,3-dihydrothieno[3,2-c]pyridin-4(5H)-ones. This method utilizes a domino reaction starting with dimethylaminopropenoyl cyclopropanes and Lawesson's reagent. The proposed mechanism involves regioselective thionation of the starting material, followed by ring-enlargement and an intramolecular aza-cyclization, ultimately yielding the desired thieno[3,2-c]pyridin-4(5H)-ones. This protocol can be further modified by using DDQ as an oxidant to obtain the final compounds.

Q2: The provided abstract mentions thieno[3,2-c]pyridin-4(5H)-ones as potential inhibitors. Could you elaborate on their potential applications in this area?

A2: While the exact target and mechanism of action are not detailed in the provided abstract [], it highlights the exploration of thieno[3,2-c]pyridin-4(5H)-ones as potential inhibitors. This suggests ongoing research into their biological activity and potential use in drug discovery. The diverse structural modifications possible within this class of compounds, as indicated by the general formula provided, allow for the fine-tuning of their properties to target specific enzymes or biological pathways. Further research is needed to elucidate their specific interactions with biological targets and evaluate their potential therapeutic applications.

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